3,5,7-Trimethyladamantan-1-amine hydrochloride
Overview
Description
3,5,7-Trimethyladamantan-1-amine hydrochloride is a chemical compound with the molecular formula C13H24ClN. It is a derivative of adamantane, a hydrocarbon known for its rigid, cage-like structure. This compound is often used as a reference standard in pharmaceutical research and has applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,7-Trimethyladamantan-1-amine hydrochloride typically involves the alkylation of adamantane derivatives followed by amination and subsequent hydrochloride salt formation. One common method includes:
Alkylation: Adamantane is alkylated using methylating agents under acidic conditions to introduce methyl groups at the 3, 5, and 7 positions.
Amination: The resulting trimethyladamantane is then subjected to amination using ammonia or amine sources under high pressure and temperature.
Hydrochloride Formation: The amine product is treated with hydrochloric acid to form the hydrochloride salt
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amine group to other functional groups like alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like alkoxides or thiolates, polar aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted adamantane derivatives.
Scientific Research Applications
3,5,7-Trimethyladamantan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: Studied for its potential biological activities, including antiviral and neuroprotective effects.
Medicine: Investigated for its potential use in treating neurological disorders due to its structural similarity to memantine, a drug used in Alzheimer’s disease.
Industry: Utilized in the synthesis of advanced materials and as a building block for more complex chemical entities .
Mechanism of Action
The mechanism of action of 3,5,7-Trimethyladamantan-1-amine hydrochloride is not fully understood but is believed to involve interactions with neurotransmitter systems in the brain. It may act as an antagonist at N-methyl-D-aspartate (NMDA) receptors, similar to memantine, thereby modulating synaptic transmission and providing neuroprotective effects .
Comparison with Similar Compounds
Memantine Hydrochloride: 3,5-Dimethyl-1-adamantanamine hydrochloride, used in the treatment of Alzheimer’s disease.
Amantadine Hydrochloride: 1-Adamantanamine hydrochloride, used as an antiviral and in the treatment of Parkinson’s disease
Uniqueness: 3,5,7-Trimethyladamantan-1-amine hydrochloride is unique due to its specific substitution pattern on the adamantane core, which may confer distinct pharmacological properties compared to other adamantane derivatives.
Properties
IUPAC Name |
3,5,7-trimethyladamantan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N.ClH/c1-10-4-11(2)6-12(3,5-10)9-13(14,7-10)8-11;/h4-9,14H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZQWSJTVWTWDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)N)C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60495175 | |
Record name | 3,5,7-Trimethyltricyclo[3.3.1.1~3,7~]decan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60495175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15210-60-3 | |
Record name | 3,5,7-Trimethyltricyclo[3.3.1.1~3,7~]decan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60495175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5,7-Trimethyl-1-adamantanamine hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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